Thiobuscaline vs. Buscaline: Human Pharmacodynamic Differentiation via PiHKAL Dosage and Effect Profile
In a direct comparison of human self-experimentation data reported in PiHKAL, Thiobuscaline and buscaline exhibit distinct pharmacodynamic profiles. Thiobuscaline has a defined dosage range of 60–120 mg and is associated with a threshold entheogenic effect [1]. In contrast, buscaline requires a higher minimum dosage of 150 mg, fails to produce hallucinogenic activity, and is noted for causing side effects such as heart arrhythmia and diarrhea [2]. These data indicate that Thiobuscaline is the preferred compound for research requiring a definable, albeit threshold, psychedelic signature within this analog series.
| Evidence Dimension | Human Psychoactive Dosage and Effect |
|---|---|
| Target Compound Data | 60–120 mg; threshold entheogenic effect, 8-hour duration |
| Comparator Or Baseline | Buscaline: 150 mg minimum dosage; no hallucinogenic activity; side effects reported |
| Quantified Difference | Thiobuscaline dosage is 40–60% lower than buscaline minimum; Thiobuscaline yields defined entheogenic threshold vs. buscaline's null hallucinogenic activity |
| Conditions | Human self-experimentation data as documented in PiHKAL |
Why This Matters
Procurement decisions should prioritize Thiobuscaline over buscaline for any study requiring a measurable psychoactive phenotype from a 4-substituted 3,5-dimethoxyphenethylamine scaffold.
- [1] Shulgin AT. #149 TB: 4-Thiobuscaline; 3,5-Dimethoxy-4-(n)-butylthiophenethylamine. In: PiHKAL: A Chemical Love Story. Transform Press; 1991. Available via Erowid: https://erowid.net/library/books_online/pihkal/pihkal149.shtml (accessed 2026-04-20). View Source
- [2] Wikipedia contributors. Buscaline. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Buscaline (accessed 2026-04-20). View Source
